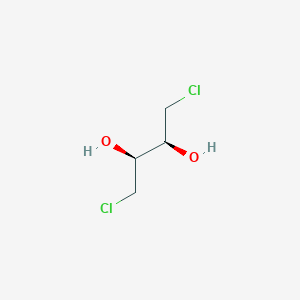

1,4-Dichlorobutane-2S-3S-diol

Description

Significance of Chiral Dihaloalcohols in Organic Synthesis and Beyond

Chiral dihaloalcohols, such as 1,4-Dichlorobutane-2S-3S-diol, are significant precursors in asymmetric synthesis. The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. libretexts.org This property is crucial in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where often only one of the two mirror-image forms (enantiomers) exhibits the desired biological effect. scirea.orgnih.govresearchgate.net The other enantiomer may be inactive or, in some cases, cause unwanted side effects. nih.govnumberanalytics.com

The halogen and alcohol functional groups on these molecules provide reactive sites for a variety of chemical modifications. For instance, the hydroxyl groups can be oxidized to ketones or aldehydes, or they can be converted into better leaving groups for nucleophilic substitution reactions. The carbon-halogen bonds can also participate in a range of coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes chiral dihaloalcohols valuable intermediates in the construction of complex molecular architectures.

The Role of Stereochemistry in Chemical Reactivity and Biological Functionality

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in determining chemical reactivity and biological function. numberanalytics.comnumberanalytics.comrijournals.com The specific spatial orientation of functional groups within a chiral molecule dictates how it will interact with other chiral molecules, such as enzymes and receptors in biological systems. nih.govnumberanalytics.com

In chemical reactions, the stereochemistry of the starting materials can influence the stereochemical outcome of the products. numberanalytics.comfiveable.me This is a key principle in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer. rijournals.comresearchgate.net By using a starting material with a defined stereochemistry, like this compound, chemists can control the formation of new stereocenters in a predictable manner.

The biological functionality of a molecule is intimately linked to its stereochemistry. Enzymes, which are themselves chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they will only bind to and process a substrate with a particular stereochemical configuration. nih.gov This is often described using the "lock and key" analogy, where the enzyme (the lock) will only accept a substrate (the key) with the correct three-dimensional shape. Consequently, the ability to synthesize molecules with a specific stereochemistry is of paramount importance in drug discovery and development. scirea.orgnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426728 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139165-54-1 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dichlorobutane 2s 3s Diol

Stereoselective Synthesis Approaches

Stereoselective methods are paramount for establishing the precise (2S,3S) configuration of the two chiral centers in the target molecule. These approaches can be broadly categorized into enzymatic, catalytic, and chiral pool-based strategies.

Enzymatic Routes to Vicinal Diols and Their Halogenated Derivatives

Enzymatic synthesis is a powerful tool for creating chiral vicinal diols due to the high selectivity of enzymes. researchgate.netresearchgate.net Multi-step enzymatic cascade reactions can produce specific stereoisomers of aliphatic diols with high chiral purity and product concentrations. uni-duesseldorf.derwth-aachen.de

A common enzymatic pathway involves a two-step cascade:

C-C Bond Formation: A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase (carboligase) catalyzes a benzoin-type condensation of two aldehyde molecules to form a 2-hydroxy ketone (acyloin), establishing the first stereocenter. rwth-aachen.de

Stereoselective Reduction: An oxidoreductase, such as an alcohol dehydrogenase, reduces the carbonyl group of the acyloin to a hydroxyl group, forming the second stereogenic center. researchgate.netrwth-aachen.de

For the synthesis of the core butanediol (B1596017) structure, acetaldehyde (B116499) can be used as the substrate. By selecting the appropriate enzymes, all four stereoisomers of 2,3-butanediol (B46004) can be produced. rwth-aachen.de For instance, to obtain the (2S,3S) configuration, a specific combination of lyase and oxidoreductase that controls the stereochemistry at each step is employed. While this method yields the diol core, a subsequent chemical step would be required to chlorinate the terminal methyl groups to yield 1,4-Dichlorobutane-2S-3S-diol.

| Enzyme Type | Function | Substrate Example | Intermediate/Product | Stereochemical Control |

|---|---|---|---|---|

| Lyase (Carboligase) | C-C Bond Formation | Acetaldehyde | (S)-Acetoin or (R)-Acetoin | Controls first stereocenter |

| Oxidoreductase (ADH) | Carbonyl Reduction | Acetoin | 2,3-Butanediol | Controls second stereocenter |

Asymmetric Catalysis in Dihalogenation and Dihydroxylation Reactions

Asymmetric catalysis provides a direct route to chiral diols from prochiral alkenes. The Sharpless Asymmetric Dihydroxylation is a premier example, enabling the enantioselective preparation of 1,2-diols with high reliability. organic-chemistry.orgorganicreactions.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to oxidize an alkene to a vicinal diol. wikipedia.orgnih.gov

To synthesize this compound, a logical precursor is (Z)-1,4-dichloro-2-butene. The dihydroxylation of this alkene would install the two hydroxyl groups in a syn fashion. The choice of the chiral ligand dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the product.

AD-mix-β , which contains the ligand (DHQD)₂PHAL, typically adds the hydroxyl groups to the top face of the alkene when drawn in a specific orientation, yielding the (S,S) configuration for this substrate.

AD-mix-α , containing the (DHQ)₂PHAL ligand, would yield the enantiomeric (R,R) product.

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.org Hydrolysis of this intermediate releases the chiral diol. organic-chemistry.org

| Precursor | Reagent | Chiral Ligand | Expected Product |

|---|---|---|---|

| (Z)-1,4-dichloro-2-butene | AD-mix-β | (DHQD)₂PHAL | This compound |

| (Z)-1,4-dichloro-2-butene | AD-mix-α | (DHQ)₂PHAL | 1,4-Dichlorobutane-2R-3R-diol |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For a C4-diol like this compound, L-(+)-tartaric acid is an ideal precursor. nih.gov L-Tartaric acid possesses a four-carbon backbone with the required (2S,3S) stereochemistry already established.

A potential synthetic route from L-(+)-tartaric acid would involve two key transformations:

Reduction of Carboxylic Acids: The two carboxylic acid groups at C1 and C4 must be reduced to primary alcohols. This can be achieved using a reducing agent like borane (B79455) (BH₃) or by converting the acids to esters followed by reduction with lithium aluminum hydride (LiAlH₄). This transformation yields (2S,3S)-butane-1,2,3,4-tetraol.

Selective Chlorination: The primary hydroxyl groups at the C1 and C4 positions must be selectively converted to chlorides, leaving the secondary hydroxyls at C2 and C3 untouched. This can be challenging but may be accomplished using reagents like thionyl chloride (SOCl₂) under controlled conditions or via a protecting group strategy.

This approach leverages the inherent chirality of the starting material to ensure the final product has the correct absolute stereochemistry. nih.gov

Precursor-Based Synthetic Pathways

These methods focus on the strategic choice of a starting material that can be chemically modified to yield the final product. The key is the stereocontrolled introduction of either the hydroxyl or the chloro groups onto a butane (B89635) backbone.

Derivatization from Butanediol Isomers

Synthesizing the target compound can begin with a simpler, non-halogenated butanediol isomer that already contains the desired stereochemistry. As established in the enzymatic routes (Section 2.1.1), (2S,3S)-2,3-butanediol can be produced with high chiral purity.

Starting with (2S,3S)-2,3-butanediol, the synthetic challenge lies in the selective halogenation of the terminal methyl groups at the C1 and C4 positions. This would likely involve a free-radical halogenation process, which can be difficult to control and may not be stereospecific at the existing chiral centers. A more controlled approach would be necessary to avoid side reactions and maintain the stereochemical integrity of the diol core. A related, though non-chiral, transformation is the conversion of 1,4-butanediol (B3395766) into 1,4-dichlorobutane (B89584) using reagents such as thionyl chloride or concentrated hydrochloric acid, demonstrating the feasibility of the chlorination step itself. prepchem.comlibretexts.org

Halogenation of Unsaturated Precursors (e.g., Dichlorobutenes)

This pathway is intrinsically linked to the asymmetric catalysis approach described in Section 2.1.2. The most direct unsaturated precursor for this compound is an alkene that already contains the necessary chlorine atoms at the C1 and C4 positions.

The ideal substrate is (Z)-1,4-dichloro-2-butene . This precursor features a double bond at the 2,3-position, ready for dihydroxylation. The presence of the electron-withdrawing chloro-groups on the allylic carbons can influence the reactivity of the alkene, but the Sharpless asymmetric dihydroxylation is known to be tolerant of a wide array of functional groups. organicreactions.orgresearchgate.net The stereoselective syn-dihydroxylation of this precursor, as detailed previously, directly yields the target molecule with the correct relative and absolute stereochemistry.

Alternative unsaturated precursors could include cis-2-butene-1,4-diol. A synthetic sequence could involve:

Stereoselective dihydroxylation of the double bond to form butane-1,2,3,4-tetraol.

Selective double chlorination of the primary alcohols at C1 and C4.

This multi-step approach introduces more complexity but offers another viable route starting from a simple unsaturated diol.

Epoxide Opening Reactions for Diol Synthesis

The synthesis of vicinal diols, such as this compound, can be effectively achieved through the ring-opening of an epoxide precursor. This method is a cornerstone in stereoselective synthesis, as the mechanism of epoxide opening allows for precise control over the stereochemistry of the resulting diol. The reaction involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The specific precursor for this compound would likely be a chiral epoxide, such as a (2S,3S)-diepoxybutane or a related chlorinated epoxybutane. The ring-opening would then be accomplished using a source of chloride ions. The reaction can proceed under either acidic or basic/neutral conditions, with the choice of conditions influencing the regioselectivity and stereoselectivity of the nucleophilic attack.

Key Principles of Epoxide Opening for Diol Synthesis:

Nucleophilic Attack: A nucleophile, in this case, a chloride ion (Cl-), attacks one of the electrophilic carbons of the epoxide ring.

Stereochemistry: The ring-opening of an epoxide is a stereospecific process. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which results in an inversion of configuration at the carbon atom that is attacked. This backside attack dictates that the two hydroxyl groups in the resulting diol will have a trans configuration relative to each other. byjus.comucalgary.ca

Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. The nucleophile will then attack the more substituted carbon atom.

Base-Catalyzed/Neutral Opening: Under basic or neutral conditions, the nucleophile directly attacks one of the epoxide carbons. organic-chemistry.org This attack typically occurs at the less sterically hindered carbon atom. ucalgary.ca

For the synthesis of a specific diastereomer like this compound, a common strategy involves the use of a suitable chiral epoxide and a chloride source, such as hydrochloric acid or a metal halide. byjus.com The controlled opening of the epoxide ring ensures the formation of the desired chlorohydrin structure. While direct literature for the synthesis of this compound via this method is sparse, the synthesis of analogous fluorinated diols provides a strong precedent. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol has been achieved by opening a meso-epoxide with a fluoride (B91410) source. nih.govbeilstein-journals.org This analogous process underscores the viability of using epoxide-opening strategies for preparing vicinal halodiols with high stereocontrol.

Optimization of Reaction Conditions and Yields in Advanced Synthesis

The efficiency and yield of the synthesis of this compound via epoxide opening are highly dependent on the careful optimization of reaction conditions. Key parameters that require fine-tuning include the choice of solvent, temperature, catalyst, and the nature of the nucleophilic source. Research into the synthesis of related fluorinated butanediols highlights the critical impact of these variables. nih.gov

In the synthesis of meso-2,3-difluoro-1,4-butanediol from its corresponding epoxide, researchers systematically varied the fluoride source, solvent, and temperature to maximize the yield of the desired fluorohydrin intermediate. beilstein-journals.orgresearchgate.net These optimization studies serve as an excellent model for the synthesis of the dichlorinated analogue.

Table 1: Optimization of Epoxide Opening for Fluorohydrin Synthesis (Analogous to Dichlorodiol Synthesis) Data adapted from studies on the synthesis of meso-2,3-difluoro-1,4-butanediol. beilstein-journals.orgresearchgate.net

| Entry | Fluoride Source | Solvent | Temperature (°C) | Result |

| 1 | Selectfluor | Acetonitrile | 80 | Complex Mixture |

| 2 | TBAF | THF | 20 | No Reaction |

| 3 | Et₃N·3HF | THF | 20 | 88% Yield |

| 4 | KHF₂ | DMSO | 150 | Decomposition |

| 5 | Pyridine·HF | DCM | 20 | 60% Yield |

| 6 | Bu₄NH₂F₃ / KHF₂ | Neat | 115 | 91% Yield |

The data demonstrates that a combination of tetrabutylammonium (B224687) dihydrogen trifluoride (Bu₄NH₂F₃) and potassium bifluoride (KHF₂) at an elevated temperature provided a high yield of the desired fluorohydrin. beilstein-journals.orgresearchgate.net Similarly, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) was also highly effective. nih.gov This suggests that for the synthesis of this compound, a systematic investigation of various chloride sources (e.g., HCl, LiCl, Bu₄NCl) in different solvent systems (e.g., THF, Dichloromethane, Acetonitrile) and at various temperatures would be essential to maximize the product yield and minimize the formation of byproducts.

Further optimization would involve:

Stoichiometry: Adjusting the molar ratio of the epoxide to the chloride source to ensure complete conversion without promoting side reactions.

Reaction Time: Monitoring the reaction progress over time to determine the optimal duration for achieving maximum yield.

Catalyst: In some cases, the use of a catalyst, such as a Lewis acid, can enhance the rate and selectivity of the epoxide opening. The choice and concentration of the catalyst would be another critical parameter for optimization.

By systematically adjusting these conditions, a high-yielding and stereoselective synthesis of this compound can be developed.

Stereochemical Characterization and Conformational Analysis of 1,4 Dichlorobutane 2s 3s Diol

Advanced Spectroscopic Techniques for Configuration Assignment

Spectroscopic methods are crucial for elucidating the stereochemistry of chiral molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the relative configuration of stereocenters. For 1,4-Dichlorobutane-2S-3S-diol, 1H and 13C NMR spectra would be essential. Analysis of coupling constants (J-values) between vicinal protons (H2 and H3) could provide insight into the dihedral angle and thus the preferred conformation. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations between protons, helping to confirm the spatial arrangement of the substituents.

While general principles of NMR-based stereochemical analysis are well-documented for diol and dichloroalkane systems, specific NMR spectral data and detailed coupling constant analysis for this compound are not available in the public domain.

Chiroptical Spectroscopy in Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for confirming the absolute configuration and assessing the enantiomeric purity of a chiral compound. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. A CD spectrum for this compound would show characteristic Cotton effects, the signs of which could be correlated with its absolute configuration, often with the aid of computational predictions.

Currently, there are no published experimental or theoretical chiroptical data specifically for this compound.

X-ray Crystallography for Solid-State Stereochemical Determination

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration and the preferred conformation of a molecule in the solid state. An X-ray crystal structure of this compound would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of its three-dimensional structure. This technique is considered the gold standard for stereochemical assignment.

A search of crystallographic databases did not yield a crystal structure for this compound. Studies on similar molecules, such as meso-2,3-difluoro-1,4-butanediol, have demonstrated the utility of this technique in revealing conformational preferences in the solid state.

Computational Chemistry Approaches to Conformational Preferences and Diastereomeric Stability

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.

Quantum Chemical Calculations of Energetic Minima

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of this compound and identify its low-energy conformers. By calculating the relative energies of these conformers, it is possible to predict their populations at a given temperature. Such calculations would be invaluable for understanding the conformational preferences of the molecule, including the orientation of the chloro and hydroxyl groups.

While general computational studies on the conformational analysis of substituted butanes exist, specific high-level quantum chemical calculations detailing the energetic minima of this compound are not reported in the literature.

Molecular Dynamics Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. By simulating the motion of the molecule over time, MD can explore the conformational landscape and the transitions between different conformers. This would be particularly useful for understanding how the solvent might influence the conformational equilibrium.

No specific molecular dynamics simulation studies focused on this compound have been found.

Theoretical Considerations of Intramolecular Interactions (e.g., Gauche Effect in Vicinal Dihaloalcohols)youtube.com

The conformational landscape of this compound is dictated by a complex interplay of various intramolecular interactions, including steric hindrance, dipole-dipole interactions, and stereoelectronic effects such as the gauche effect and intramolecular hydrogen bonding. Due to the absence of direct experimental or extensive theoretical studies on this compound in the available scientific literature, a detailed understanding of its conformational preferences can be extrapolated from theoretical considerations and studies on analogous molecules, such as vicinal diols (e.g., 2,3-butanediol) and 1,2-dihaloethanes.

The rotation around the central C2-C3 bond in this compound gives rise to several staggered conformers, primarily the anti and gauche forms. The relative stability of these conformers is influenced by the interactions between the vicinal chlorine and hydroxyl groups.

Gauche Effect:

The gauche effect is a phenomenon where a gauche conformation (with a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected from steric considerations alone. nih.gov This effect is particularly prominent in molecules containing electronegative substituents. In the context of this compound, the gauche effect would influence the dihedral angles involving the C-Cl and C-OH bonds.

Theoretical studies on 1,2-dihaloethanes have shown that the gauche preference is a result of a combination of hyperconjugation and Pauli repulsion. nih.gov Hyperconjugative interactions, such as the donation of electron density from a C-H or C-C σ bonding orbital to an adjacent C-Cl or C-OH σ* antibonding orbital, can stabilize a gauche arrangement. nih.gov For instance, in 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer due to a stabilizing hyperconjugative interaction between the C-H σ orbital and the C-F σ* orbital. jst.go.jp Conversely, for larger halogens like chlorine, steric (Pauli) repulsion between the substituents can counteract the stabilizing hyperconjugation, often leading to a preference for the anti conformation. nih.govnih.gov

In this compound, we must consider the gauche interactions between C-Cl/C-Cl, C-OH/C-OH, and C-Cl/C-OH pairs. The interplay of these effects will determine the most stable conformation.

Intramolecular Hydrogen Bonding:

Vicinal diols often exhibit intramolecular hydrogen bonding, which can significantly stabilize certain conformations. fiveable.meacs.org In this compound, a hydrogen bond can form between the two hydroxyl groups, where one acts as a hydrogen bond donor and the other as an acceptor. This interaction typically favors a gauche arrangement of the O-C-C-O dihedral angle to bring the hydroxyl groups into proximity. uc.ptnih.gov Computational studies on 2,3-butanediol (B46004) have shown that conformers with a gauche O-C-C-O arrangement are stabilized by a weak intramolecular hydrogen bond. uc.ptnih.gov The enthalpy of this hydrogen bond in 2,3-butanediol has been estimated to be around 6-8 kJ mol⁻¹. nih.gov

Conformational Analysis of an Analogous Compound: 2,3-Butanediol

To illustrate the potential conformational preferences of this compound, we can examine the theoretical data for a similar molecule, (S,S)-2,3-butanediol. The stability of its conformers is primarily determined by the O-C-C-O dihedral angle. uc.pt The table below, based on data from computational studies, shows the relative energies of the most stable conformers. uc.pt

| Conformer | O-C-C-O Dihedral Angle (°) | Relative Energy (kJ mol⁻¹) | Key Interactions |

| g'Gt | -57.8 | 0.00 | Intramolecular H-bond, Gauche effect |

| g'Gg | -60.2 | 1.83 | Intramolecular H-bond, Gauche effect |

| tGg | -65.1 | 2.55 | Intramolecular H-bond, Gauche effect |

| tGt | -64.1 | 4.37 | Intramolecular H-bond, Gauche effect |

Data adapted from DFT(B3LYP)/6-311++G* calculations on (S,S)-2,3-butanediol. The capital letter in the conformer name refers to the O-C-C-O dihedral angle (G for gauche, T for trans), while the lowercase letters refer to the H-O-C-C and C-C-O-H dihedral angles.*

This data indicates a clear preference for conformers with a gauche arrangement of the hydroxyl groups, which allows for stabilizing intramolecular hydrogen bonding.

For this compound, the presence of the larger and more electron-rich chlorine atoms in place of the methyl groups of 2,3-butanediol would introduce additional steric and electronic factors. The gauche effect between the C-Cl bonds and between the C-Cl and C-OH bonds would compete with the hydrogen bonding between the hydroxyl groups. While the intramolecular hydrogen bond would favor a gauche O-C-C-O arrangement, the steric repulsion between the bulky chlorine atoms and the hydroxyl groups might favor a conformation where these groups are further apart.

Stabilizing gauche effects arising from hyperconjugation involving the C-Cl and C-OH bonds.

Stabilizing intramolecular hydrogen bonding between the two hydroxyl groups, favoring a gauche O-C-C-O arrangement.

Destabilizing steric (Pauli) repulsion between the vicinal chloro and hydroxyl groups.

Detailed quantum mechanical calculations would be necessary to definitively determine the lowest energy conformer and the precise dihedral angles for this compound. However, based on the principles observed in analogous vicinal diols and dihaloalkanes, it is likely that the most stable conformers will adopt a gauche arrangement around the central C2-C3 bond to accommodate the stabilizing intramolecular hydrogen bond, with some distortion to minimize steric repulsion between the chlorine and hydroxyl groups.

Chemical Reactivity and Transformations of 1,4 Dichlorobutane 2s 3s Diol

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

The presence of both hydroxyl and chloro functional groups allows for a range of nucleophilic substitution reactions. The primary alkyl chlorides are susceptible to displacement by various nucleophiles, while the secondary diol moiety can be activated or participate in intramolecular reactions.

Stereospecific Conversion to Chiral Building Blocks (e.g., Epoxides, Dithiols)

The defined stereochemistry of 1,4-Dichlorobutane-2S-3S-diol makes it an excellent precursor for the synthesis of other enantiomerically pure molecules.

Epoxide Formation: In the presence of a base, this compound undergoes a double intramolecular nucleophilic substitution, a reaction analogous to the Williamson ether synthesis, to form a bis-epoxide. The reaction proceeds in two sequential steps:

A base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates one of the hydroxyl groups to form an alkoxide.

The resulting alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing a chlorine atom in an SN2 reaction. This backside attack displaces the chloride ion and results in the formation of an epoxide ring with an inversion of stereochemistry at the site of attack.

Given the (2S,3S) configuration of the starting diol, the first cyclization inverts the configuration at C1 (for example), leading to a chloro-epoxy alcohol intermediate. A second deprotonation and subsequent intramolecular SN2 cyclization results in the formation of (2R,3R)-2,3-bis(oxiran-2-yl), also known as 1,2:3,4-diepoxybutane. This transformation highlights the utility of the starting material in generating C2-symmetric chiral bis-epoxides, which are valuable intermediates in asymmetric synthesis. orgsyn.org

Dithiol Formation: The conversion to the corresponding (2S,3S)-1,4-dimercaptobutane-2,3-diol can be achieved through nucleophilic substitution of the chloride atoms with a sulfur nucleophile. A common method involves using thiourea (B124793). The reaction proceeds via an SN2 mechanism where thiourea attacks the primary carbons, displacing the chlorides to form an isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired dithiol. Each substitution step occurs with an inversion of configuration at the carbon center, although in this case, the reaction is at the achiral C1 and C4 positions, thus preserving the stereochemistry at C2 and C3.

| Reagent | Product | Reaction Type | Key Feature |

| Strong Base (e.g., NaH, t-BuOK) | (2R,3R)-1,2:3,4-Diepoxybutane | Intramolecular SN2 (double) | Formation of C2-symmetric bis-epoxide |

| 1. Thiourea; 2. NaOH(aq) | (2S,3S)-1,4-Dimercaptobutane-2,3-diol | SN2 (double) | Conversion of dichlorides to dithiols |

Regioselectivity and Stereocontrol in Functional Group Interconversions

Regioselectivity is a key consideration in molecules with multiple reactive sites. In this compound, the primary chlorides are generally more reactive towards external nucleophiles in SN2 reactions than the secondary hydroxyl groups (unless the latter are activated).

However, in the base-mediated formation of epoxides, the regioselectivity is dictated by the proximity of the reacting groups. The deprotonated hydroxyl group will preferentially attack the adjacent (vicinal) carbon bearing the chlorine atom to form a stable, three-membered epoxide ring. This is a classic example of neighboring group participation, where the intramolecular nature of the reaction ensures high regioselectivity.

Stereocontrol is maintained throughout these transformations due to the stereospecific nature of the SN2 reaction. Since the starting material is enantiomerically pure, the products of these substitutions are also formed with high stereochemical fidelity, making this compound a reliable chiral building block.

Oxidation and Reduction Pathways

The functional groups of this compound can be independently oxidized or reduced under appropriate conditions.

Selective Oxidation of Hydroxyl Groups

The secondary hydroxyl groups of this compound can be oxidized to ketones. Standard oxidation reagents that are effective for secondary alcohols can be employed.

Common Oxidation Reagents and Expected Products:

| Oxidizing Agent | Expected Product | Notes |

| Pyridinium chlorochromate (PCC) | (2S,3S)-1,4-Dichlorobutane-2,3-dione | Mild oxidant, typically stops at the ketone stage. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (2S,3S)-1,4-Dichlorobutane-2,3-dione | Performed at low temperatures, avoids over-oxidation. |

| TEMPO-mediated oxidation | (2S,3S)-1,4-Dichlorobutane-2,3-dione | A catalytic method known for its selectivity for alcohols. |

The reaction involves the conversion of the two hydroxyl groups into carbonyl groups, yielding the corresponding diketone while preserving the stereocenters and the chloro substituents. The choice of oxidant is crucial to prevent unwanted side reactions, such as oxidation of the chloride atoms or cleavage of the carbon-carbon bond.

Reductive Dehalogenation Strategies

The carbon-chlorine bonds can be cleaved through reductive dehalogenation to yield the parent diol, (2S,3S)-butane-2,3-diol. This transformation can be accomplished using several methods:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate, is often added to neutralize the HCl that is formed.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides to alkanes. However, these reagents can also reduce other functional groups, and careful control of reaction conditions would be necessary to achieve selective dehalogenation without affecting the diol.

Dissolving Metal Reduction: The use of an alkali metal, such as sodium, in liquid ammonia (B1221849) is another effective method for the reductive cleavage of carbon-halogen bonds.

Successful reductive dehalogenation removes the chlorine atoms, replacing them with hydrogen, and provides a direct route to the simple chiral 1,2-diol scaffold.

Mechanisms of Stereochemical Retention and Inversion During Transformations

The stereochemical outcome of reactions involving this compound is dictated by the mechanism of the specific transformation.

Stereochemical Inversion: Inversion of configuration is the hallmark of the SN2 reaction mechanism. This is clearly observed in the intramolecular cyclization to form epoxides. The alkoxide nucleophile must attack the carbon-chlorine bond from the side opposite to the leaving group (the chloride ion). This backside attack forces an umbrella-like inversion of the three other groups attached to the carbon center. Since the starting material has a (2S,3S) configuration, the formation of the bis-epoxide via a double SN2 cyclization results in a product with a (2R,3R) configuration at the corresponding carbon atoms. Similarly, the reaction of the primary chlorides with external nucleophiles (e.g., thiourea) proceeds with inversion at the C1 and C4 positions.

Stereochemical Retention: Retention of configuration at the chiral centers (C2 and C3) occurs when reactions take place exclusively at other positions in the molecule. For example, in the oxidation of the hydroxyl groups to a diketone, the bonds to the chiral carbons are not broken, and their (2S,3S) configuration is retained in the final product. Likewise, in the reductive dehalogenation to form (2S,3S)-butane-2,3-diol, the reactions occur at the C1 and C4 positions, leaving the stereochemistry at C2 and C3 untouched.

Applications in Advanced Organic Synthesis

1,4-Dichlorobutane-2S-3S-diol as a Chiral Synthon for Complex Molecular Architectures

This compound serves as a foundational chiral synthon, a stereochemically pure molecule that can be incorporated into a larger structure, imparting its chirality to the final product. The presence of both hydroxyl and chloro groups allows for a range of chemical transformations, enabling the synthesis of diverse and complex molecular frameworks. The diol functionality can be protected or activated, while the chloro groups are susceptible to nucleophilic substitution, providing multiple avenues for molecular elaboration.

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Chiral diols are crucial intermediates in the synthesis of a variety of pharmaceuticals. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in several classes of therapeutic agents.

The vicinal diol moiety is a key feature in many biologically active molecules. The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiopure pharmaceutical intermediates. For instance, chiral 1,2-diols are precursors to enantiopure 1,4-dioxanes, morpholines, and piperazines, which are heterocyclic scaffolds present in a large number of pharmaceutical compounds researchgate.net. The C2 symmetry of the diol can be exploited to generate molecules with specific stereochemical requirements, which is often a critical factor for drug efficacy.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Potential Transformation | Resulting Scaffold |

|---|---|---|

| This compound | Intramolecular cyclization | Chiral Dioxane |

| This compound | Reaction with a primary amine | Chiral Piperazine derivative |

The construction of biologically active molecules often relies on the use of chiral building blocks to achieve the desired stereochemistry for interaction with biological targets. Natural products and their analogues are a rich source of inspiration for the design of new therapeutic agents myskinrecipes.comnih.gov. The stereodefined diol structure of this compound can be found in or converted to motifs present in various natural products with interesting biological activities.

For example, the core structure can be elaborated to form part of the carbon skeleton of polyketides or other natural products that feature 1,2-diol functionalities. The chloro groups provide handles for the introduction of further complexity through cross-coupling reactions or other carbon-carbon bond-forming strategies.

The principles of chirality are also crucial in the development of modern agrochemicals, such as pesticides and herbicides. Often, only one enantiomer of a chiral agrochemical is responsible for the desired biological activity, while the other may be inactive or even have detrimental effects on non-target organisms or the environment. The use of enantiopure starting materials like this compound can lead to the development of more effective and environmentally benign agrochemicals.

While specific applications of this compound in the agrochemical industry are not widely reported, its potential as a precursor to chiral pesticides is significant. The diol and chloro functionalities can be transformed into a variety of structures commonly found in agrochemicals.

Role in Material Science: Polymer Precursors with Defined Stereochemistry

The stereochemistry of monomer units can have a profound impact on the physical and chemical properties of polymers. The use of chiral monomers with defined stereochemistry, such as derivatives of this compound, can lead to the synthesis of stereoregular polymers with unique properties. For example, polymers derived from the related 1,4-dichloro-2,3-epoxybutane have been shown to exhibit high melting points, high glass transition temperatures, and flame resistance nih.gov.

The C2 symmetry and defined stereochemistry of this compound make it an interesting candidate for the synthesis of specialty polymers. Polymerization of this diol or its derivatives could lead to polyesters or polyethers with a highly ordered, chiral microstructure. Such polymers could find applications in areas such as chiral chromatography, as membranes for enantioselective separations, or as biodegradable materials with specific degradation profiles.

Table 2: Potential Polymer Applications of this compound Derivatives

| Monomer Derivative | Polymer Type | Potential Properties |

|---|---|---|

| Diacid or Diester derivative | Polyester | High crystallinity, chirality |

| Diepoxide derivative | Polyether | Stereoregularity, thermal stability |

Development of Chiral Catalysts and Auxiliaries Utilizing the Dichlorobutane-2S-3S-diol Scaffold

Chiral diols are a well-established class of ligands and auxiliaries in asymmetric catalysis. The C2 symmetry of this compound is a particularly desirable feature for the design of chiral ligands, as it can reduce the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity nih.gov.

The diol functionality can be used to coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Furthermore, the chloro groups can be substituted with other functionalities, such as phosphines or amines, to create bidentate or multidentate ligands. These ligands can then be complexed with transition metals to form highly effective asymmetric catalysts for a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

While the direct use of this compound as a scaffold for widely used catalysts is not extensively documented, its structure provides a clear blueprint for the rational design of new C2-symmetric chiral ligands and auxiliaries. The development of such catalysts is a key area of research in modern organic synthesis, with significant implications for the efficient and environmentally friendly production of enantiopure molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Research on this compound in Biological and Biomedical Applications Remains Largely Unexplored

Despite the intricate and specific nature of chemical compounds in biomedical research, a thorough review of available scientific literature reveals a significant gap in the understanding and application of this compound. While the broader class of halogenated organic compounds and related stereoisomers have been investigated for various biological activities, specific research detailing the role of this compound in enzyme-ligand interactions, protein modification, and therapeutic development is not present in the current body of scientific publications.

The user-specified outline focuses on detailed aspects of the compound's interaction with biological systems. However, dedicated studies on this compound for the applications mentioned are not available. This includes investigations into its potential for covalent bonding at nucleophilic sites of enzymes, its use in elucidating enzyme activity modulation, and its application in protein structure-function studies.

Similarly, in the realm of exploratory drug discovery, there is no documented research evaluating this compound for the treatment of lysosomal storage disorders or for its potential antimicrobial activities and mechanisms of action.

It is important to note that the absence of published research does not definitively mean the compound has no potential in these areas, but rather that it has not been a subject of documented scientific inquiry. The study of closely related compounds, such as diepoxybutane stereoisomers, has shown that small changes in chemical structure can lead to significant differences in biological activity. nih.govnih.gov However, without direct research on this compound, any discussion of its specific biological and biomedical applications would be purely speculative and would not meet the standards of scientific accuracy.

Further research would be necessary to determine if this compound possesses the properties suggested in the requested article outline.

Biological and Biomedical Research Applications

Stereoselectivity in Biological Systems and its Implications for Drug Design

The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental principle in drug design and biological interactions. Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between stereoisomers of a drug molecule. This stereoselectivity often results in one stereoisomer exhibiting the desired therapeutic effect, while another may be less active, inactive, or even cause unwanted side effects. The compound 1,4-Dichlorobutane-2S-3S-diol serves as a critical chiral building block in the synthesis of complex pharmaceutical agents, where the precise stereochemistry is paramount for therapeutic efficacy.

The implications of stereoselectivity are profound in drug design, as the biological activity of a chiral drug is directly related to its specific stereochemical configuration. The interaction between a drug and its biological target is often likened to a lock and key mechanism, where the drug (the key) must have a specific shape to fit into the binding site of the protein (the lock). A different stereoisomer, while having the same chemical formula and connectivity of atoms, will have a different spatial arrangement and thus may not bind as effectively or at all to the target.

A significant application that underscores the importance of the stereochemistry of this compound is its role as a precursor in the synthesis of the HIV protease inhibitor, Darunavir. nih.govgoogle.com Darunavir is a highly potent antiretroviral drug that specifically inhibits the HIV-1 protease, an enzyme crucial for the replication of the virus. nih.govnih.gov The efficacy of Darunavir is critically dependent on its specific stereochemical structure, which allows it to bind tightly to the active site of the protease.

The synthesis of a key intermediate for Darunavir, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, relies on the use of a chiral precursor with the correct stereochemistry. nih.govgoogle.com While direct synthesis pathways from this compound are part of broader synthetic strategies, its structural motif is foundational. The transformation of a related chiral diol, D-tartaric acid, to a dichloride intermediate highlights a similar synthetic logic where precise stereochemistry is installed early in the synthetic sequence. nih.gov In such syntheses, the (2S, 3S) configuration of the diol dictates the final stereochemistry of the complex bicyclic furan structure in Darunavir.

The following table outlines a representative stereospecific synthetic transformation, illustrating how a chiral diol precursor is converted to a key intermediate for a bioactive molecule. This highlights the conservation of stereochemistry throughout the synthesis, which is essential for the final drug's activity.

Table 1: Stereospecific Synthesis of a Chiral Intermediate

| Step | Reactant | Reagents and Conditions | Product | Stereochemical Outcome |

| 1 | D-Tartaric Acid | SOCl₂, MeOH; then 2,2-dimethoxypropane, p-TsOH; then NaBH₄ | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | The (2R, 3R) stereochemistry of tartaric acid is preserved in the diol product. |

| 2 | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | MsCl, LiCl, TEA | (4R,5R)-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane | Inversion of stereochemistry at the carbon centers bearing the hydroxyl groups would lead to an inactive final product. |

This table is a representative example of how a chiral diol is used in a stereospecific synthesis. The specific reagents and intermediates may vary in different synthetic routes.

The use of this compound and its derivatives as chiral building blocks exemplifies the importance of stereoselectivity in modern drug discovery and development. By starting with a molecule of a defined stereochemistry, chemists can construct complex, multi-chiral centered drugs like Darunavir with a high degree of precision. This approach avoids the need for difficult and often inefficient separation of stereoisomers at later stages of the synthesis and ensures that the final pharmaceutical product has the optimal stereochemistry for its intended biological target. This ultimately leads to safer and more effective medicines.

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis of Analogues and Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, presents a powerful strategy for generating novel analogues and derivatives of 1,4-Dichlorobutane-2S-3S-diol. Enzymes, by their nature, offer exceptional chemo-, regio-, and enantioselectivity, making them ideal for modifying complex molecules under mild conditions. ucc.ie This approach is particularly valuable for producing pharmaceutical intermediates. ucc.ie

Future research could focus on using enzymes like lipases for the kinetic resolution of racemic mixtures or for the desymmetrization of meso-compounds to produce enantiomerically pure building blocks. researchgate.netmdpi.com Halogenases, a class of enzymes that catalyze the introduction of halogen atoms into organic substrates, could also be explored for the selective halogenation of precursor molecules, offering a green alternative to conventional methods that often lack specificity and produce hazardous byproducts. manchester.ac.uktaylorfrancis.comnih.gov The development of enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction, could further streamline the synthesis of complex derivatives from simple starting materials. tum.de

Table 1: Potential Chemoenzymatic Reactions for Derivative Synthesis

| Enzyme Class | Potential Reaction | Substrate Analogue | Potential Product |

|---|---|---|---|

| Lipase | Enantioselective acylation | Racemic 1,4-dichloro-2,3-butanediol | (2S,3S)-1,4-dichloro-3-hydroxybutyl acetate |

| Dehalogenase | Regioselective dehalogenation | This compound | (2S,3S)-4-chlorobutane-1,2,3-triol |

| Halogenase | Regio- and stereoselective halogenation | Butane-1,2,3,4-tetraol | This compound |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. longdom.orgrsc.orgrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is a key enabling technology in this area. nih.govpolimi.it This methodology offers superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous reagents, and improved scalability. nih.govillinois.edu

Future work on this compound could involve translating its synthesis from batch to continuous flow processes. This would not only improve efficiency and yield but also minimize waste and energy consumption. longdom.org For instance, the synthesis of the precursor 1,4-dichlorobutane (B89584) has been described in processes that could be adapted for flow chemistry. prepchem.comgoogle.com The use of immobilized enzymes or other heterogeneous catalysts in packed-bed reactors within a flow system could allow for catalyst recycling and straightforward product purification, further enhancing the sustainability of the synthesis. ucc.ieresearchgate.net

Table 2: Comparison of Batch vs. Potential Flow Synthesis of a Dichlorinated Diol

| Parameter | Traditional Batch Synthesis | Projected Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots, difficult to control | Precise and uniform |

| Safety | Handling of bulk hazardous reagents | Small volumes of reagents at any given time |

| Scalability | Requires re-optimization | Linear scaling by extending run time |

| Waste Generation | Higher due to workup and byproducts | Minimized through higher selectivity and in-line purification |

Advanced Computational Modeling for Predicting Bioactivity and Stereoselective Outcomes

Computational chemistry provides powerful tools for predicting the properties and potential applications of molecules before they are synthesized in the lab. For this compound and its potential derivatives, advanced computational modeling could accelerate the discovery of new functions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to predict the biological activity of a series of related compounds based on their structural features.

Future research efforts will likely involve creating computational models to screen virtual libraries of analogues of this compound against various biological targets. Molecular docking simulations could be employed to predict how these molecules might bind to the active sites of specific enzymes or receptors, providing insights into their potential mechanism of action. Furthermore, computational methods can be used to predict the outcomes of stereoselective syntheses, helping chemists to design more efficient and precise routes to desired stereoisomers. This is particularly relevant for chiral molecules where biological activity is often dependent on the specific three-dimensional arrangement of atoms.

Exploration of Novel Biomedical Applications and Target Identification

While this compound is currently used as a chiral building block in synthesis, its own biological activities remain largely unexplored. The presence of both hydroxyl and chloro functional groups on a specific stereochemical scaffold suggests it could interact with biological macromolecules in a defined manner. Dihalogenated compounds can act as precursors to reactive intermediates or participate in specific binding interactions.

A significant future research avenue is the systematic screening of this compound and its derivatives for various biomedical applications. This could involve high-throughput screening against panels of cancer cell lines, bacteria, fungi, or viruses to identify any potential therapeutic activity. Should any bioactivity be discovered, subsequent studies would focus on target identification and mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic screening could be used to pinpoint the specific proteins or cellular pathways that the compound interacts with. Identifying a biological target would open the door to rational drug design, where derivatives are specifically synthesized to optimize binding affinity and therapeutic effect.

Q & A

Q. What are the established synthetic routes for 1,4-Dichlorobutane-2S-3S-diol, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves diastereoselective chlorination of butanediol derivatives. A common approach is the treatment of (2S,3S)-butane-2,3-diol with thionyl chloride (SOCl₂) under controlled temperature (-10°C to 0°C) to preserve stereochemistry . Solvent choice (e.g., dichloromethane or ethyl acetate) and stoichiometric ratios of reagents are critical to minimizing racemization. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity ≥98% .

Q. How can researchers verify the stereochemical configuration of this compound experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming absolute stereochemistry. For rapid analysis, compare experimental ¹H-NMR data with computed spectra (DFT/B3LYP/6-31G**) to validate vicinal coupling constants (J = 5–7 Hz for syn-diol chlorides) . Polarimetry ([α]D²⁵ = +12.5° in chloroform) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) are supplementary methods .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in chloroform, dichloromethane, and methanol but insoluble in water. Stability tests indicate decomposition ≤5% over 6 months when stored at -20°C in anhydrous conditions. Accelerated degradation studies (40°C/75% RH) show hydrolysis to 2,3-dihydroxybutane derivatives within 72 hours, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. How does this compound serve as a chiral synthon in asymmetric catalysis or natural product synthesis?

The compound’s vicinal dichloro and diol groups enable dual functionality in cross-coupling reactions. For example, it acts as a precursor to enantiopure epoxides via nucleophilic displacement with K₂CO₃ in DMF (80% yield, >99% ee) . In prostaglandin synthesis, the diol moiety undergoes selective oxidation to ketones, while chlorides participate in Suzuki-Miyaura couplings .

Q. What analytical challenges arise in quantifying enantiomeric excess (ee) of this compound, and how are they resolved?

Direct ee determination via NMR is hindered by signal overlap. Derivatization with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) creates diastereomeric esters separable by GC-MS (HP-5 column, 150°C ramp). Alternatively, enzymatic assays using lipases (e.g., Candida antarctica) selectively hydrolyze the (R,R)-enantiomer, enabling UV/Vis quantification .

Q. Are there documented contradictions in reported physicochemical properties, and how should researchers address them?

Discrepancies exist in melting points (reported range: 78–82°C vs. 85°C in older literature). These arise from polymorphic forms or residual solvents. Researchers should replicate DSC measurements (heating rate 10°C/min under N₂) and cross-validate with elemental analysis (C: 32.1%, H: 5.4%, Cl: 47.3%) .

Q. What safety protocols are essential when handling this compound in electrophilic reactions?

The compound releases HCl upon hydrolysis. Use fume hoods, PPE (nitrile gloves, goggles), and neutralization traps (10% NaHCO₃). Emergency procedures include rinsing exposed skin with 0.1 M borate buffer (pH 9) to mitigate irritation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.